Spectral Fingerprint Differentiation: NMR Chemical Shift Signature vs. 4-Phenyl Analogue
The 1H NMR spectrum of the target compound, acquired in DMSO-d6 and archived in the Wiley KnowItAll Library, provides a unique spectral fingerprint that distinguishes it from the corresponding 4-phenyl (unsubstituted) analogue. The para-methyl singlet (δ ~2.38 ppm, integrating for 3H) and the characteristic splitting pattern of the p-substituted aromatic ring (AA'BB' system, δ 7.2–7.5 ppm) are absent in the 4-phenyl comparator, which instead displays a multiplet for five aromatic protons [1]. This differentiation enables unambiguous identity confirmation during incoming material QC using standard 400 MHz NMR instrumentation.
| Evidence Dimension | 1H NMR aromatic region chemical shift and multiplicity |
|---|---|
| Target Compound Data | δ 2.38 (s, 3H, Ar-CH3); δ 7.2–7.5 (AA'BB', 4H, p-substituted Ar-H); δ 7.6–8.1 (m, 4H, phthalazinone Ar-H) [1] |
| Comparator Or Baseline | Ethyl 2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate: aromatic region displays multiplet for 5 phenyl protons (δ 7.4–7.6) without the distinct methyl singlet or AA'BB' pattern |
| Quantified Difference | Presence of an additional 3H singlet and AA'BB' aromatic splitting versus a 5H multiplet provides two independent spectroscopic markers for identity and purity assessment |
| Conditions | 1H NMR, 400 MHz, DMSO-d6, 298 K |
Why This Matters
For procurement QC, the methyl singlet and AA'BB' pattern serve as immediately identifiable markers that reduce the risk of mistaken identity with the 4-phenyl analogue, a common sourcing error when catalog numbers are ambiguous.
- [1] SpectraBase Compound ID DmSRKzMne2N. ethyl (4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl)acetate; 1H NMR Spectrum. Wiley KnowItAll NMR Spectral Library. Copyright © 2016-2024 John Wiley & Sons, Inc. View Source
